4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide
Description
This compound is a butanamide derivative featuring a 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl group and an N-[(thiophen-2-yl)methyl] substituent. The benzothiadiazine moiety, characterized by a sulfur-containing heterocycle with two sulfonyl oxygens, confers unique electronic and steric properties, making it a candidate for pharmacological applications. The thiophene-methyl group enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c20-16(17-11-12-5-4-10-23-12)9-3-8-15-18-13-6-1-2-7-14(13)24(21,22)19-15/h1-2,4-7,10H,3,8-9,11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRWFRSRDPEPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide is a member of the benzothiadiazine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.48 g/mol. The structure features a benzothiadiazine core with a dioxo group and an amide side chain, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 368.48 g/mol |
| Structure | Structure |
Pharmacological Profile
Research indicates that compounds containing the benzothiadiazine moiety exhibit several pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.09 to 157.4 µM in breast cancer cell lines .
- Anti-inflammatory Effects : The benzothiadiazine derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through ROS (reactive oxygen species) generation .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and survival.
Study on Anticancer Activity
A study investigated the effects of similar benzothiadiazine derivatives on breast cancer cell lines (MCF-7, CAMA-1). The results demonstrated significant inhibition of cell proliferation, with varying IC50 values indicating different levels of potency across cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 |
| CAMA-1 | 0.16 |
| HCC1954 | 0.51 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. For example, derivatives with modifications at the thiophene or amide positions can lead to improved pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Butanamide Backbones
The butanamide scaffold is common in medicinal chemistry. Key analogues include:
Key Observations :
Benzothiadiazine-Containing Analogues
Benzothiadiazine derivatives are rare in the provided evidence. However, the following insights apply:
- Reactivity: The 1,1-dioxo group in the target compound increases electrophilicity at the sulfur center, facilitating nucleophilic substitutions or interactions with biological nucleophiles (e.g., cysteine residues). This contrasts with non-sulfonated benzothiazinones, which exhibit lower reactivity .
- Comparative Pharmacological Potential: Benzothiadiazine cores in related compounds (e.g., dihydroquinazolinones in ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
Heterocycle-Driven Reactivity
- Benzothiadiazine vs. Thiazolidinone: The benzothiadiazine’s sulfonyl groups increase acidity at adjacent positions, enabling deprotonation-driven reactions absent in thiazolidinone derivatives (e.g., compound 9m in ).
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances interactions with aromatic residues in target proteins, as seen in compound 17’s higher binding affinity compared to phenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
